Ethyl 6-(3-bromopropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate
Description
Ethyl 6-(3-bromopropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate is a brominated pyrazolopyrimidine derivative characterized by a 3-bromopropyl chain at position 6, a methyl group at position 2, and an ethyl ester at position 5. This compound belongs to the pyrazolo[1,5-a]pyrimidine family, a scaffold widely explored in medicinal chemistry due to its versatility in drug design, particularly in kinase inhibition and enzyme modulation .
Properties
Molecular Formula |
C13H16BrN3O2 |
|---|---|
Molecular Weight |
326.19 g/mol |
IUPAC Name |
ethyl 6-(3-bromopropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C13H16BrN3O2/c1-3-19-13(18)12-10(5-4-6-14)8-15-11-7-9(2)16-17(11)12/h7-8H,3-6H2,1-2H3 |
InChI Key |
LOVCRXZCOULFEI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=NC2=CC(=NN21)C)CCCBr |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 6-(3-bromopropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as substituted aldehydes, ethyl acetoacetate, and urea in the presence of a catalyst like hydrochloric acid.
Introduction of the bromopropyl group: This step involves the alkylation of the pyrazolo[1,5-a]pyrimidine core with 3-bromopropyl bromide under basic conditions.
Esterification: The final step is the esterification of the carboxylic acid group to form the ethyl ester.
Chemical Reactions Analysis
Ethyl 6-(3-bromopropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromopropyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 6-(3-bromopropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate has several scientific research applications:
Medicinal chemistry: It is studied for its potential as a neuroprotective and anti-inflammatory agent.
Biological research: The compound is used in studies involving cell viability assays, molecular docking, and enzyme inhibition.
Industrial applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 6-(3-bromopropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines like tumor necrosis factor-α . Additionally, it may interact with endoplasmic reticulum chaperones and apoptosis markers, providing neuroprotective effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 6
Ethyl 6-(3-Hydroxypropyl)-2-Methylpyrazolo[1,5-a]Pyrimidine-7-Carboxylate (CAS 1087792-41-3)
- Structural Difference : Replaces the 3-bromopropyl group with a 3-hydroxypropyl chain.
- Impact: The hydroxyl group enhances hydrophilicity, improving aqueous solubility compared to the brominated analog.
- Applications : Likely used in polar environments or as a precursor for further oxidation or conjugation .
Ethyl 7-Chloro-2-Methylpyrazolo[1,5-a]Pyrimidine-6-Carboxylate (CAS 223141-46-6)
- Structural Difference : Chlorine at position 7 instead of the 6-bromopropyl chain.
- Smaller substituent size reduces steric hindrance, favoring interactions with compact active sites .
Substituent Variations at Position 2
Ethyl 2-(4-Bromophenyl)-7-Methylpyrazolo[1,5-a]Pyrimidine-6-Carboxylate (CAS 331428-53-6)
- Structural Difference : A 4-bromophenyl group replaces the methyl group at position 2.
- The bromophenyl group may engage in π-π stacking interactions in biological targets, a feature absent in the methyl-substituted analog .
Core Scaffold and Functional Group Modifications
Anagliptin Hydrochloride (DPP-4 Inhibitor)
- Structural Difference: Features a cyanopyrrolidinyl group and carboxamide substituents on the pyrazolo[1,5-a]pyrimidine core.
- Impact :
Ethyl 3-Carbamoyl-6-(3-Hydroxypropyl)Pyrazolo[1,5-a]Pyrimidine-7-Carboxylate
Data Tables: Key Structural and Functional Comparisons
Table 1. Substituent Effects on Physicochemical Properties
| Compound Name | Position 6 Substituent | Position 2 Substituent | Key Properties |
|---|---|---|---|
| Target Compound | 3-Bromopropyl | Methyl | High lipophilicity; reactive bromine |
| CAS 1087792-41-3 | 3-Hydroxypropyl | Methyl | Improved solubility; hydroxyl reactivity |
| CAS 223141-46-6 | Chlorine | Methyl | Electron-withdrawing; compact size |
| CAS 331428-53-6 | Methyl | 4-Bromophenyl | Aromatic bulk; enhanced π interactions |
Research Findings and Implications
- Reactivity : The 3-bromopropyl group in the target compound offers a reactive site for Suzuki-Miyaura cross-coupling or nucleophilic substitutions, enabling diversification into bioactive molecules .
- Solubility vs. Bioactivity : Hydrophilic analogs (e.g., hydroxypropyl derivatives) prioritize solubility, while lipophilic variants (e.g., bromophenyl) favor membrane penetration .
- SAR Insights : Position 2 substituents dictate steric and electronic profiles, whereas position 6 groups influence reactivity and metabolic stability .
Biological Activity
Ethyl 6-(3-bromopropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate is a synthetic organic compound notable for its unique pyrazolo[1,5-a]pyrimidine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of developing new therapeutic agents.
- Molecular Formula: C₁₃H₁₆BrN₃O₂
- Molecular Weight: 326.19 g/mol
- CAS Number: 1214899-84-9
The chemical structure features a bromopropyl group at the 6-position and an ethyl ester at the 7-position, which are critical for its reactivity and biological interactions.
Pharmacological Potential
Research indicates that this compound exhibits a range of biological activities, particularly as a potential anti-cancer and anti-bacterial agent. Its structural similarity to other bioactive compounds suggests that it may interact with various biological targets.
Key Activities:
- Anti-cancer Properties: Preliminary studies suggest that this compound may inhibit cancer cell proliferation, potentially through mechanisms involving apoptosis and cell cycle arrest.
- Anti-bacterial Activity: There is emerging evidence that this compound could act against specific bacterial strains, possibly by targeting cell division processes.
While specific mechanisms are still under investigation, initial studies indicate that this compound may interact with critical proteins involved in cell division and growth regulation. This interaction is hypothesized to disrupt normal cellular functions, leading to inhibited growth or cell death in pathogenic organisms.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally related compounds is essential. The following table summarizes key features of similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 6-(3-chloropropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate | C₁₃H₁₆ClN₃O₂ | Chlorine instead of bromine; potential differences in biological activity. |
| Ethyl 3-bromo-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | C₁₃H₁₆BrN₃O₃ | Hydroxy group at different position; may exhibit distinct pharmacological properties. |
| Ethyl 6-(3-bromobutyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate | C₁₄H₁₈BrN₃O₂ | Longer alkyl chain; could influence lipophilicity and cellular uptake. |
Study on Anti-cancer Activity
A recent study evaluated the anti-cancer effects of this compound on various cancer cell lines. The findings indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity.
Study on Anti-bacterial Properties
Another investigation focused on the compound's efficacy against Streptococcus pneumoniae. The results demonstrated that at sub-MIC concentrations, the compound effectively inhibited bacterial growth by targeting the FtsZ protein involved in bacterial cell division. This specificity suggests potential for development as a narrow-spectrum antibiotic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
